molecular formula C17H11NO3S2 B11703839 3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

Cat. No.: B11703839
M. Wt: 341.4 g/mol
InChI Key: NVCYPDIMHXGUSQ-GXDHUFHOSA-N
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Description

3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE typically involves multiple steps, starting with the formation of the thiazolidine ring This can be achieved through the reaction of a thiol with a carbonyl compound under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The thiazolidine ring and the phenyl group are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is unique due to its combination of a thiazolidine ring, a phenyl group, and a benzoate ester. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds like dichloroanilines or DINCH.

Properties

Molecular Formula

C17H11NO3S2

Molecular Weight

341.4 g/mol

IUPAC Name

[3-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C17H11NO3S2/c19-15-14(23-17(22)18-15)10-11-5-4-8-13(9-11)21-16(20)12-6-2-1-3-7-12/h1-10H,(H,18,19,22)/b14-10+

InChI Key

NVCYPDIMHXGUSQ-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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